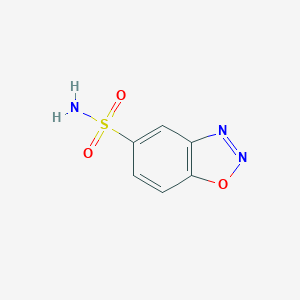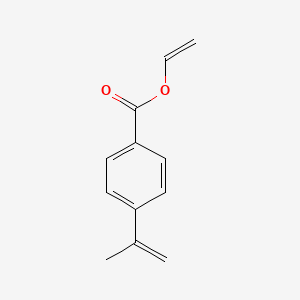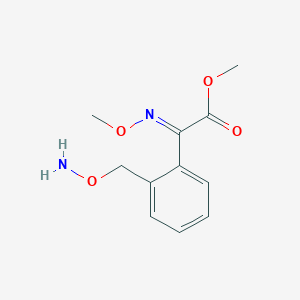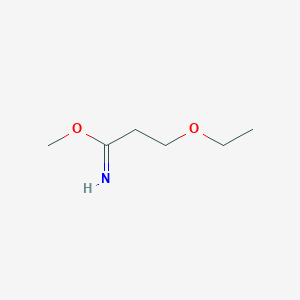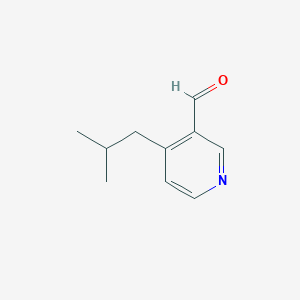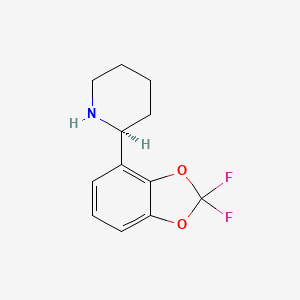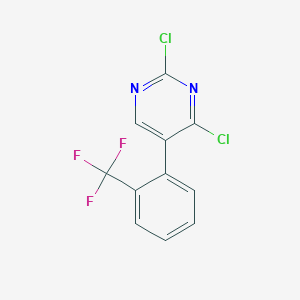
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a trifluoromethyl-substituted benzene derivative. One common method involves the use of trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the synthesis of an intermediate compound, such as trifluoromethyl uracil, which is then converted to this compound through further chemical reactions. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: Suzuki coupling reactions are commonly used to introduce aryl groups into the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is also being investigated for its antimicrobial properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for various formulations .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-trifluoromethylpyrimidine: Similar in structure but lacks the phenyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the trifluoromethyl group.
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of the trifluoromethyl group.
Uniqueness: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H5Cl2F3N2 |
|---|---|
Poids moléculaire |
293.07 g/mol |
Nom IUPAC |
2,4-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
Clé InChI |
BPTOCYNVOWQJPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(N=C2Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


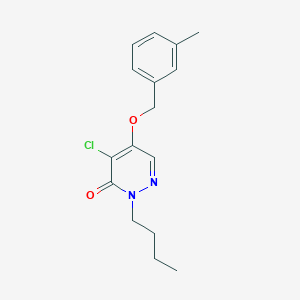
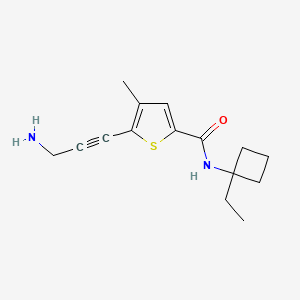

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
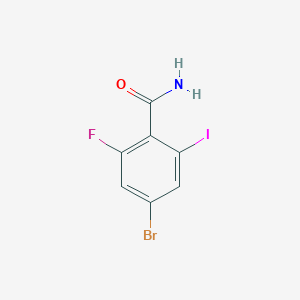
![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
